15-Keto Bimatoprost chemical structure and properties
15-Keto Bimatoprost chemical structure and properties
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of 15-Keto Bimatoprost. It is intended for researchers, scientists, and professionals in the field of drug development and ophthalmic research.
Chemical Structure and Properties
15-Keto Bimatoprost is a structural analog of prostaglandin (B15479496) F2α and a primary metabolite of Bimatoprost, an ocular hypotensive agent.[] The key structural feature of 15-Keto Bimatoprost is the oxidation of the hydroxyl group at the C-15 position to a ketone.[][2] This modification significantly influences its chemical and biological properties.
Chemical Structure:
(Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3-oxo-5-phenylpent-1-en-1-yl)cyclopentyl)-N-ethylhept-5-enamide
Table 1: Chemical and Physical Properties of 15-Keto Bimatoprost
| Property | Value | Source(s) |
| IUPAC Name | (Z)-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((E)-3-oxo-5-phenylpent-1-en-1-yl)cyclopentyl)-N-ethylhept-5-enamide | [3] |
| Synonyms | 15-keto-Bimatoprost, 17-phenyl trinor PGF2α ethyl amide | [2] |
| CAS Number | 1163135-96-3 | [3] |
| Molecular Formula | C25H35NO4 | [3] |
| Molecular Weight | 413.55 g/mol | [3] |
| Appearance | Off-white to light yellow solid | MedChemExpress |
| Purity | >95% (HPLC) | [3] |
| Storage Temperature | -20°C | [3] |
Table 2: Solubility Data of 15-Keto Bimatoprost
| Solvent | Solubility | Source(s) |
| Ethanol | ≥ 10 mg/mL | MedChemExpress |
| DMF | ≥ 2.5 mg/mL | MedChemExpress |
| DMSO | ≥ 2 mg/mL | MedChemExpress |
| PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Biological Activity and Mechanism of Action
15-Keto Bimatoprost is recognized as a metabolite of Bimatoprost and is studied for its effects on intraocular pressure (IOP).[] While it is structurally similar to its parent compound, the presence of the keto group at the C-15 position reduces its binding affinity to the prostaglandin F (FP) receptor and, consequently, its potency in lowering IOP compared to Bimatoprost.[]
Interaction with the Prostaglandin F Receptor
The primary mechanism of action for Bimatoprost and its analogs involves the activation of the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[4][5] Activation of the FP receptor in the eye's ciliary muscle and trabecular meshwork is believed to increase the outflow of aqueous humor, thereby reducing intraocular pressure.[4]
Signaling Pathway
Upon binding of an agonist like Bimatoprost (and to a lesser extent, 15-Keto Bimatoprost), the FP receptor couples to Gq proteins.[6][7] This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[5] IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).[5][8] These signaling events ultimately lead to the physiological response of increased aqueous humor outflow.
Experimental Protocols
This section outlines the general methodologies for the synthesis, analysis, and biological evaluation of 15-Keto Bimatoprost.
Synthesis
The synthesis of 15-Keto Bimatoprost can be achieved through the oxidation of the C-15 hydroxyl group of Bimatoprost. A general synthetic workflow is depicted below.
Protocol Outline:
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Dissolution: Dissolve Bimatoprost in a suitable organic solvent (e.g., dichloromethane).
-
Oxidation: Add an oxidizing agent, such as pyridinium (B92312) chlorochromate (PCC) or perform a Swern oxidation, to selectively oxidize the secondary alcohol at the C-15 position to a ketone.
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Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Quench the reaction and perform an aqueous work-up to remove the oxidizing agent and byproducts.
-
Purification: Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure 15-Keto Bimatoprost.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR, Mass Spectrometry, and HPLC.
Analytical Methods
High-Performance Liquid Chromatography (HPLC):
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System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional acid modifier like formic acid or phosphoric acid).
-
Detection: UV detection at a wavelength of approximately 234 nm.[2]
-
Purpose: To determine the purity of 15-Keto Bimatoprost and to monitor the progress of synthesis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
System: A liquid chromatograph coupled to a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Detection: Multiple reaction monitoring (MRM) for sensitive and selective quantification.
-
Purpose: For the quantification of 15-Keto Bimatoprost in biological matrices, such as plasma or aqueous humor, in pharmacokinetic studies.
Biological Assays
Receptor Binding Assay:
-
Objective: To determine the binding affinity of 15-Keto Bimatoprost to the FP receptor.
-
Methodology: A competitive radioligand binding assay is typically employed.
-
Materials:
-
Cell membranes expressing the human FP receptor.
-
Radioligand: [3H]-Prostaglandin F2α.[9]
-
Test compound: 15-Keto Bimatoprost at various concentrations.
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Assay buffer and wash buffer.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of 15-Keto Bimatoprost.
-
After reaching equilibrium, separate the bound and free radioligand by filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Calculate the Ki value for 15-Keto Bimatoprost to determine its binding affinity.
-
In Vivo Intraocular Pressure (IOP) Measurement:
-
Objective: To evaluate the effect of 15-Keto Bimatoprost on intraocular pressure in an animal model.
-
Animal Model: Rabbits are a commonly used model for IOP studies.[10][11]
-
Procedure:
-
Acclimatize the animals and obtain baseline IOP measurements using a tonometer.
-
Administer a topical ocular dose of 15-Keto Bimatoprost solution to one eye and a vehicle control to the contralateral eye.
-
Measure IOP at various time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Analyze the data to determine the time course and magnitude of the IOP-lowering effect of 15-Keto Bimatoprost.
-
Conclusion
15-Keto Bimatoprost, as a primary metabolite of Bimatoprost, plays a significant role in understanding the structure-activity relationship of prostaglandin analogs. Its reduced affinity for the FP receptor highlights the importance of the C-15 hydroxyl group for potent biological activity. This technical guide provides foundational information for researchers engaged in the study of glaucoma, ocular pharmacology, and the development of novel prostaglandin-based therapeutics. Further research into the specific pharmacological profile of 15-Keto Bimatoprost will continue to enhance our understanding of its role in ocular physiology.
References
- 2. caymanchem.com [caymanchem.com]
- 3. 15-Keto Bimatoprost | TRC-K175100-10MG | LGC Standards [lgcstandards.com]
- 4. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]
- 5. What are PTGFR modulators and how do they work? [synapse.patsnap.com]
- 6. repository.arizona.edu [repository.arizona.edu]
- 7. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]
- 8. Identification and pharmacological characterization of the prostaglandin FP receptor and FP receptor variant complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. The effects of prostaglandins on the intraocular pressure of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of prostaglandins on the intraocular pressure of the rabbit - PMC [pmc.ncbi.nlm.nih.gov]
